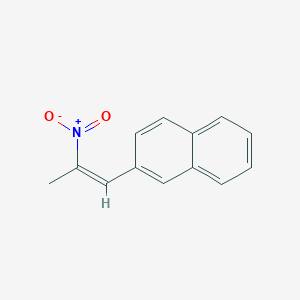
2-(2-Nitro-1-propenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Organic Electronics
2-(2-Nitro-1-propenyl)naphthalene: has been explored for its potential in organic electronics . Its structural properties allow it to be used in the synthesis of polyaromatic molecules, which are crucial for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Electrochemical Cells (OLECs) . The compound’s ability to participate in Suzuki-coupling reactions makes it valuable for creating extended aromatic systems necessary for electronic applications.
Photovoltaic Devices
In the realm of photovoltaic devices , derivatives of naphthalene, like 2-(2-Nitro-1-propenyl)naphthalene , are used to develop electron transport materials for perovskite solar cells . These materials are essential for achieving high-performance and efficient solar energy conversion, with naphthalene derivatives providing stability and electron mobility.
Flexible Displays
The compound’s derivatives are being studied for their use in flexible displays . They are part of a class of molecules known as naphthalene diimides (NDIs) , which are known for their high electron affinity and good charge carrier mobility, making them suitable for use in flexible electronic displays .
Supramolecular Chemistry
Supramolecular chemistry: is another field where 2-(2-Nitro-1-propenyl)naphthalene finds application. It contributes to the construction of supramolecular cages and assemblies that have unique photo- and electrochemical properties. These structures are used in catalysis, chemical separation, and sensing .
Sensing Technologies
The compound is involved in the development of sensing technologies . Naphthalene derivatives are part of sensors that detect volatile polycyclic aromatic hydrocarbons (PAHs) in the air, which are potentially toxic to humans and animals. Such sensors are crucial for environmental monitoring and public health .
Molecular Switching Devices
Lastly, 2-(2-Nitro-1-propenyl)naphthalene is relevant in the creation of molecular switching devices . These devices utilize the compound’s ability to change configuration under certain stimuli, which is essential for developing smart materials that can respond dynamically to environmental changes .
Mechanism of Action
Mode of Action
It is known that nitro compounds can undergo a variety of reactions, including reduction and nucleophilic substitution, which could potentially interact with biological targets .
Pharmacokinetics
It’s known that nitro compounds can be metabolized in the body through various pathways, including reduction . The bioavailability of this compound would depend on these factors, as well as its solubility and stability.
Result of Action
The molecular and cellular effects of 2-(2-Nitro-1-propenyl)naphthalene’s action are currently unknown. As a nitro compound, it could potentially act as an electrophile and form covalent bonds with nucleophilic sites in biological molecules , but the specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Nitro-1-propenyl)naphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . For example, it’s known that nitro compounds can be sensitive to light and heat, which could potentially affect their stability and reactivity .
properties
IUPAC Name |
2-[(Z)-2-nitroprop-1-enyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-9H,1H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZVIBZSHDZFPP-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC2=CC=CC=C2C=C1)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitro-1-propenyl)naphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)
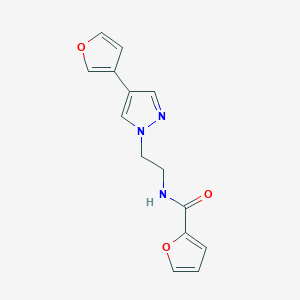
![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)
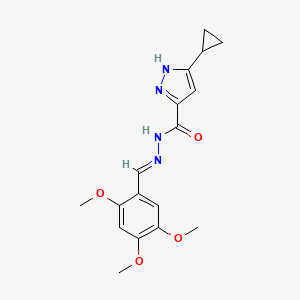
![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)
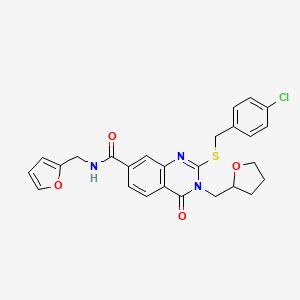
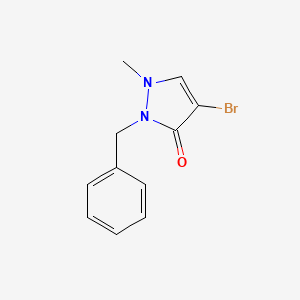
![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)
![10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2925019.png)
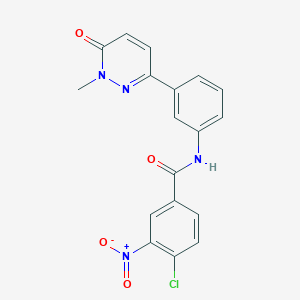
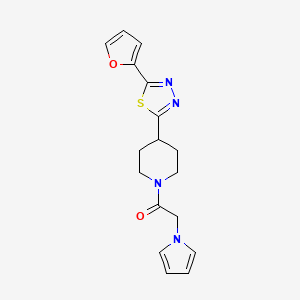
![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)
![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)